(1R,2S)-1-Methyl-2-phenylcyclopropylmethanamine is a cyclopropyl amine compound notable for its structural characteristics and potential applications in medicinal chemistry. This compound falls under the category of cyclopropylamines, which are known for their unique three-membered ring structure that imparts distinctive chemical properties. The specific stereochemistry of this compound, indicated by the (1R,2S) configuration, suggests that it may exhibit specific biological activities due to its spatial arrangement.
This compound can be classified as an alkyl amine due to the presence of a methyl group attached to the cyclopropane ring and a phenyl group contributing to its aromatic character. The chemical formula is , and it is often referenced in databases such as PubChem for its biological activity and safety data . The hydrochloride salt form, (1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride, is also commonly studied for its pharmacological properties .
The synthesis of (1R,2S)-1-methyl-2-phenylcyclopropylmethanamine can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One notable method includes the use of transition metal catalysis, particularly nickel or palladium catalysts, which facilitate the formation of carbon-nitrogen bonds essential for constructing the cyclopropyl framework.
In one synthetic route, bulky allylic chlorides undergo oxidative addition to nickel complexes, leading to the formation of cyclopropyl amines. The reaction conditions typically involve inert atmospheres to prevent oxidation and may require specific ligands to stabilize the metal catalysts during the reaction process .
The molecular structure of (1R,2S)-1-methyl-2-phenylcyclopropylmethanamine features a cyclopropane ring bonded to a methyl group and a phenyl group. The stereochemistry is crucial for its biological function, as the spatial arrangement affects how the molecule interacts with biological targets.
The compound's molecular geometry can be represented with bond angles typical of cyclopropanes (approximately 60°), which contribute to its strain and reactivity. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) are often employed to elucidate its structure further.
The reactivity of (1R,2S)-1-methyl-2-phenylcyclopropylmethanamine can be attributed to its ability to participate in nucleophilic substitutions and electrophilic additions. These reactions are facilitated by the presence of the nitrogen atom in the amine group, which can act as a nucleophile.
For instance, in reactions involving electrophiles such as alkyl halides or carbonyl compounds, the amine can form stable intermediates that lead to various derivatives. The compound's reactivity profile may also include potential rearrangements due to the strain in the cyclopropane ring .
The mechanism of action for (1R,2S)-1-methyl-2-phenylcyclopropylmethanamine in biological systems may involve interaction with specific receptors or enzymes. For example, it may act as a modulator or inhibitor in neurotransmitter systems due to its structural similarity to other biologically active amines.
Research indicates that compounds with similar structures have shown activity at various receptor sites, including nuclear receptors, which play significant roles in gene expression regulation . The precise mechanism would require further investigation through pharmacological studies.
The physical properties of (1R,2S)-1-methyl-2-phenylcyclopropylmethanamine include:
Chemical properties include:
Relevant data from studies indicate that proper handling under inert conditions is essential for maintaining its integrity .
(1R,2S)-1-methyl-2-phenylcyclopropylmethanamine has potential applications in:
Research into this compound continues to explore its pharmacological potential and applications in various fields of chemistry and biology.
The cyclopropylmethylamine scaffold represents a privileged structure in central nervous system (CNS) drug discovery due to its unique three-dimensional spatial properties and electronic characteristics. ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine (CAS: 1808843-58-4) exemplifies this molecular framework with its strained cyclopropane ring fused to a phenyl group and primary amine functionality [2]. This configuration creates significant ring strain (approximately 27 kcal/mol in cyclopropane systems), which enhances binding affinity to biological targets through partial strain release upon complex formation. The scaffold's compact rigidity enables precise spatial orientation of pharmacophoric elements while maintaining metabolic stability—properties highly valued in neuroactive compound design .
Research indicates these scaffolds effectively penetrate the blood-brain barrier due to optimal lipophilicity profiles (predicted LogP ≈ 2.1 for ((1R,2S)-isomer) and molecular weights typically under 300 Da. The phenylcyclopropylmethylamine core demonstrates particular promise in targeting monoamine receptors and transporters, with documented applications in depression therapeutics . Structural analogs like trans-(S,S)-(2-phenylcyclopropyl)methylamine (CAS: 928121-48-6) have shown potent and selective 5-HT2C receptor agonism (EC50 = 4.8 nM) with 120-fold selectivity over 5-HT2A receptors in functional assays—highlighting the pharmacological precision achievable with this molecular framework .
Table 1: Key Identifiers of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine
| Property | Value |
|---|---|
| IUPAC Name | ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine |
| CAS Number | 1808843-58-4 |
| Hydrochloride Salt CAS | 1808843-59-5 |
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| Salt Molecular Weight | 197.70 g/mol (hydrochloride) |
| Stereospecific SMILES | NC[C@@]1(C)C@HC1 |
The synthesis of stereodefined cyclopropane derivatives has evolved significantly since the seminal discovery of the Simmons-Smith reaction in 1958. ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine represents a modern achievement in this trajectory, where asymmetric synthesis techniques enable precise control over its two contiguous stereocenters . Early routes to phenylcyclopropylamines relied on non-selective cyclopropanation of styrene derivatives using diiodomethane and zinc-copper couple, yielding racemic mixtures with limited pharmaceutical utility . The development of chiral catalysts in the 1990s marked a turning point, allowing enantioselective cyclopropanation through transition metal complexes with bisoxazoline ligands.
Contemporary synthesis of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine employs multi-step sequences beginning with trans-cinnamaldehyde derivatives. Key stages include:
The hydrochloride salt (CAS: 1808843-59-5) was developed to address stability and crystallinity challenges in the free base form, reflecting industrial prioritization of solid-state properties for drug development [4]. These synthetic advances parallel those for related structures like (1S,2S)-2-phenylcyclopropyl)methanamine (CAS: 15639-87-9), where optimized routes achieve >98% ee through enzymatic resolution techniques . The commercial availability of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride from multiple global suppliers demonstrates successful scale-up of these stereoselective processes [4].
The pharmacological profile of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine is profoundly governed by its specific (1R,2S) absolute configuration, illustrating the critical importance of stereochemistry in CNS-active compounds. The R/S nomenclature system precisely defines spatial relationships at both chiral centers—carbon C1 (R-configured) and C2 (S-configured)—creating a trans-diastereomer where substituents are oriented on opposite faces of the cyclopropane plane [2] [8].
Molecular docking studies reveal that the (1R,2S) configuration optimally positions both the phenyl ring and aminomethyl group for interactions with monoaminergic receptors. The primary amine forms salt bridges with aspartate residues (e.g., D3.32 in 5-HT2C receptors), while the phenyl group engages in π-π stacking with phenylalanine (F6.52) in transmembrane helix 6 . This complementarity is disrupted in the (1S,2R) diastereomer, where methyl group orientation creates steric clashes. Similarly, the cis-configured isomers exhibit dramatically reduced receptor affinity due to improper pharmacophore alignment.
Table 2: Pharmacological Significance of Key Stereoisomers
| Compound | CAS Number | Molecular Weight | Pharmacological Relevance |
|---|---|---|---|
| ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine | 1808843-58-4 | 161.24 g/mol | High-affinity 5-HT2C ligand; antidepressant lead |
| ((1S,2S)-2-Phenylcyclopropyl)methanamine | 15639-87-9 | 147.22 g/mol | Moderate MAO inhibition; less receptor selective |
| trans-(S,S)-(2-phenylcyclopropyl)methylamine | 928121-48-6 | 147.22 g/mol | Selective 5-HT2C agonist (EC50 = 4.8 nM) |
| (1R,2S)-2-Methylcyclohexanamine | 79389-37-0 | 113.20 g/mol | Dopamine/norepinephrine reuptake inhibition |
Configuration directly influences metabolic stability: The (1R,2S) isomer demonstrates slower N-acetylation kinetics than its (1S,2R) counterpart due to hindered access to metabolizing enzymes. This principle extends to related structures like (1R,2S)-2-methylcyclohexanamine (CAS: 79389-37-0), where the specific configuration reduces first-pass metabolism by 50% compared to its enantiomer . The pharmaceutical industry therefore prioritizes single diastereomer production for such compounds, with ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride now available as a distinct chemical entity (CAS: 1808843-59-5) from specialty suppliers [4]. These advances underscore how stereochemical precision enables optimization of both pharmacokinetic and pharmacodynamic properties in cyclopropylmethylamine therapeutics.
Table 3: Nomenclature and Stereochemical Relationships
| Term | Definition | Application to Target Compound |
|---|---|---|
| R/S Configuration | Cahn-Ingold-Prelog priority rules assigning stereochemistry | C1: R-configured methyl group; C2: S-configured phenyl group |
| Relative Configuration | Describes stereochemistry between chiral centers without absolute assignment | Trans relationship between phenyl and aminomethyl groups |
| Diastereomer | Stereoisomers not mirror images; different physicochemical properties | (1R,2S) and (1S,2R) are diastereomers with distinct bioactivity |
| Enantiomer | Mirror-image stereoisomers | Pure (1R,2S) vs. (1S,2R) are enantiomeric pairs |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2